An In-depth Technical Guide to the Synthesis and Characterization of D-N-Acetylgalactosamine-¹⁸O
An In-depth Technical Guide to the Synthesis and Characterization of D-N-Acetylgalactosamine-¹⁸O
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed chemo-enzymatic methodology for the synthesis of D-N-Acetylgalactosamine-¹⁸O, a stable isotope-labeled variant of a crucial monosaccharide involved in numerous biological processes. This document outlines the synthetic pathway, purification strategies, and comprehensive characterization techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy. The information presented herein is intended to serve as a foundational resource for researchers requiring this isotopically labeled compound for applications such as metabolic flux analysis, as a standard in quantitative proteomics, and in drug development.
Proposed Chemo-Enzymatic Synthesis of D-N-Acetylgalactosamine-¹⁸O
The synthesis of D-N-Acetylgalactosamine-¹⁸O can be efficiently achieved through a two-step chemo-enzymatic process. This strategy combines a chemical synthesis step to produce the ¹⁸O-labeled acetylating agent, followed by an enzymatic or chemical N-acetylation of the D-galactosamine precursor.
Step 1: Synthesis of ¹⁸O-Labeled Acetic Anhydride
The initial step involves the preparation of acetic anhydride with ¹⁸O incorporated into the carbonyl groups. This is a critical step to introduce the isotopic label.
Experimental Protocol:
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Preparation of Sodium Acetate-¹⁸O₂: Anhydrous sodium acetate is dissolved in H₂¹⁸O (95-98% isotopic purity). The water is then removed under vacuum, and the process is repeated to ensure a high level of ¹⁸O incorporation into the carboxylate group of sodium acetate. The resulting solid is dried thoroughly under high vacuum.
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Reaction with an Activating Agent: The dried sodium acetate-¹⁸O₂ is reacted with a suitable activating agent, such as sulfuryl chloride or thionyl chloride, in an inert solvent like anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
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Formation of Acetic Anhydride-¹⁸O₃: The reaction mixture is carefully heated to drive the reaction to completion, leading to the formation of acetic anhydride with ¹⁸O in the carbonyl and ether linkages.
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Purification: The resulting ¹⁸O-labeled acetic anhydride is purified by fractional distillation under reduced pressure to yield a clear, colorless liquid.
Step 2: N-acetylation of D-Galactosamine with ¹⁸O-Labeled Acetic Anhydride
The second step involves the selective N-acetylation of D-galactosamine using the ¹⁸O-labeled acetic anhydride prepared in the previous step. To achieve selectivity for the amino group over the hydroxyl groups, appropriate protecting group strategies can be employed, or the reaction can be carried out under conditions that favor N-acetylation.
Experimental Protocol:
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Protection of D-Galactosamine (Optional but Recommended): To ensure selective N-acetylation, the hydroxyl groups of D-galactosamine hydrochloride can be protected using a suitable protecting group, such as by forming a Schiff base with benzaldehyde at the amino group, followed by acetylation of the hydroxyl groups with a non-labeled acetylating agent. Subsequent removal of the Schiff base would yield the per-O-acetylated galactosamine.
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N-Acetylation Reaction: The D-galactosamine precursor (with or without protected hydroxyls) is dissolved in a suitable solvent system, such as a mixture of pyridine and dichloromethane. The ¹⁸O-labeled acetic anhydride is then added dropwise at a controlled temperature (e.g., 0 °C) to initiate the N-acetylation.
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Reaction Monitoring and Quenching: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of methanol.
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Deprotection (if applicable): If protecting groups were used for the hydroxyls, they are removed under appropriate conditions (e.g., Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol).
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Purification: The final product, D-N-Acetylgalactosamine-¹⁸O, is purified from the reaction mixture using column chromatography on silica gel or by recrystallization to obtain a white, crystalline solid.[1][2]
Characterization of D-N-Acetylgalactosamine-¹⁸O
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized D-N-Acetylgalactosamine-¹⁸O.
Mass Spectrometry (MS)
Mass spectrometry is a primary technique to verify the incorporation of the ¹⁸O isotope by detecting the mass shift in the molecular ion.
Methodology:
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Instrumentation: High-resolution mass spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
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Sample Preparation: The purified product is dissolved in a suitable solvent (e.g., methanol/water) and infused into the mass spectrometer.
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Data Analysis: The mass spectrum is analyzed for the molecular ion peak ([M+H]⁺ or [M+Na]⁺). The presence of a peak at m/z corresponding to the ¹⁸O-labeled compound and its comparison with the unlabeled standard confirms the successful isotopic labeling. The isotopic distribution can be analyzed to determine the efficiency of ¹⁸O incorporation. Fragmentation analysis (MS/MS) can further confirm the location of the label on the acetyl group.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the overall chemical structure and purity of the synthesized compound.
Methodology:
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Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
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Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as D₂O.
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Experiments:
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¹H NMR: To identify and assign the proton signals of the sugar ring and the N-acetyl group.
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¹³C NMR: To identify and assign the carbon signals.
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2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the complete structure of N-acetylgalactosamine. The HSQC spectrum correlates directly bonded protons and carbons, while the HMBC spectrum shows correlations between protons and carbons over two to three bonds, which is useful for assigning quaternary carbons and confirming the position of the N-acetyl group.[6][7][8][9]
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Data Presentation
Table 1: Proposed Synthesis Parameters
| Step | Reaction | Key Reagents | Solvent | Expected Yield (%) |
| 1 | Preparation of ¹⁸O-Acetic Anhydride | Sodium Acetate, H₂¹⁸O, Thionyl Chloride | Diethyl Ether | 70-80 |
| 2 | N-acetylation of D-Galactosamine | D-Galactosamine HCl, ¹⁸O-Acetic Anhydride | Pyridine/DCM | 60-75 |
Table 2: Expected Mass Spectrometry Data
| Compound | Formula | Exact Mass | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| D-N-Acetylgalactosamine | C₈H₁₅NO₆ | 221.0899 | 222.0972 | 244.0791 |
| D-N-Acetylgalactosamine-¹⁸O | C₈H₁₅N¹⁶O₅¹⁸O | 223.0944 | 224.1017 | 246.0836 |
Table 3: ¹H and ¹³C NMR Chemical Shift Assignments for D-N-Acetylgalactosamine in D₂O
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 5.23 (α), 4.69 (β) | 91.5 (α), 95.8 (β) |
| 2 | 4.28 (α), 3.98 (β) | 50.2 (α), 52.7 (β) |
| 3 | 3.95 (α), 3.78 (β) | 67.8 (α), 69.5 (β) |
| 4 | 4.12 (α), 4.15 (β) | 68.9 (α), 68.2 (β) |
| 5 | 4.05 (α), 3.82 (β) | 71.2 (α), 75.6 (β) |
| 6 | 3.75 | 61.8 |
| N-Acetyl (CH₃) | 2.04 | 22.5 |
| N-Acetyl (C=O) | - | 175.2 |
| Note: Chemical shifts are approximate and can vary based on experimental conditions.[10][11][12] |
Mandatory Visualizations
Caption: Proposed chemo-enzymatic synthesis workflow for D-N-Acetylgalactosamine-¹⁸O.
Caption: Experimental workflow for the characterization of D-N-Acetylgalactosamine-¹⁸O.
References
- 1. Purification of N-acetylgalactosamine-modified-oligonucleotides using orthogonal anion-exchange and mixed-mode chromatography approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry of Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 7. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cigs.unimo.it [cigs.unimo.it]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. N-Acetyl-D-Galactosamine | C8H15NO6 | CID 35717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0000853) [hmdb.ca]
- 12. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin - PMC [pmc.ncbi.nlm.nih.gov]
